ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate
Overview
Description
Ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate is a compound belonging to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a versatile scaffold for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate typically involves the condensation of pyrazole derivatives with pyrimidine precursors under controlled conditions. One common method includes the treatment of pyrazolopyrimidine with ethyl glycinate in the presence of a suitable catalyst . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the ethyl group is replaced by other functional groups .
Scientific Research Applications
Ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of enzymes or modulating receptor functions. This interaction can lead to alterations in cellular pathways, ultimately exerting its biological effects .
Comparison with Similar Compounds
Ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor with significant anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent enzymatic inhibitory activity and is explored for its therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields .
Properties
IUPAC Name |
ethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-18-9(16)7-13-11(17)8-6-14-15-5-3-4-12-10(8)15/h3-6H,2,7H2,1H3,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXCRFYDUITDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C2N=CC=CN2N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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